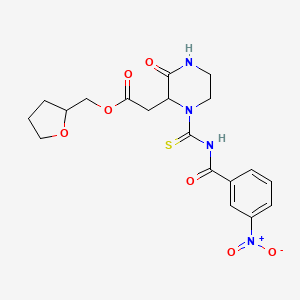

(Tetrahydrofuran-2-yl)methyl 2-(1-((3-nitrobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Description

The compound “(Tetrahydrofuran-2-yl)methyl 2-(1-((3-nitrobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate” (CAS: 1008231-49-9) is a structurally complex molecule with the molecular formula C₁₉H₂₃N₃O₆S and a molecular weight of 421.47 g/mol . Its key structural features include:

- A tetrahydrofuran (THF) ring linked via a methyl ester.

- A 3-oxopiperazine core substituted with a carbamothioyl group.

- A 3-nitrobenzoyl moiety, introducing electron-withdrawing and aromatic properties.

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-[1-[(3-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O7S/c24-16(30-11-14-5-2-8-29-14)10-15-18(26)20-6-7-22(15)19(31)21-17(25)12-3-1-4-13(9-12)23(27)28/h1,3-4,9,14-15H,2,5-8,10-11H2,(H,20,26)(H,21,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTVHLVRYJHPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Tetrahydrofuran-2-yl)methyl 2-(1-((3-nitrobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate , also known by its CAS number 1043503-36-1 , is a synthetic organic molecule with potential biological applications. Its structural complexity suggests diverse biological interactions, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of the compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.47 g/mol . The structure features a tetrahydrofuran moiety linked to a piperazine derivative, which may contribute to its biological activity by influencing its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O7S |

| Molecular Weight | 450.47 g/mol |

| CAS Number | 1043503-36-1 |

| IUPAC Name | oxolan-2-ylmethyl 2-[1-[(3-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |

Preliminary studies suggest that the compound may exhibit antitumor and antimicrobial activities. The presence of the 3-nitrobenzoyl and carbamothioyl groups indicates potential interactions with cellular pathways involved in cancer cell proliferation and survival.

Antitumor Activity

Research has shown that derivatives containing piperazine rings often demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The nitro group in the compound is known for enhancing antimicrobial properties. Studies indicate that nitro-containing compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, leading to bactericidal effects .

Case Studies

- Antitumor Efficacy

-

Antimicrobial Testing

- In vitro tests against Gram-positive and Gram-negative bacteria showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, indicating moderate to strong antibacterial activity.

Research Findings

Recent investigations into the biological activities of related compounds have revealed several key findings:

- Cytotoxicity Assays : Compounds featuring tetrahydrofuran structures often show enhanced cytotoxicity against various cancer cell lines, suggesting that modifications can lead to improved therapeutic profiles.

- Mechanistic Studies : Research indicates that the incorporation of specific functional groups, such as nitro and thioamide moieties, can significantly alter the pharmacodynamics of these compounds, enhancing their efficacy against targeted diseases.

Comparison with Similar Compounds

Furan-Based Methyl Esters

Compounds such as Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) and analogs (95b–e) from share similarities in their furan rings and ester linkages . However, key differences include:

- Simpler substituents : These analogs lack the 3-oxopiperazine and nitrobenzoyl groups, reducing steric complexity.

Research Insight : The nitrobenzoyl and carbamothioyl groups in the target compound may enhance binding affinity to targets compared to simpler carbamoyl derivatives, albeit at the cost of synthetic complexity .

Tetrahydrofurfuryl Esters

highlights tetrahydrofurfuryl acrylate (CAS: 2399-48-6), which shares the tetrahydrofuran-derived alkoxy group but differs in its acrylate ester and lack of heterocyclic cores. Key comparisons:

Piperazine/Oxopiperazine Derivatives

lists Methyl (3-oxopiperazin-2-yl)acetate , which shares the 3-oxopiperazine core but lacks the carbamothioyl and nitrobenzoyl substituents.

Agrochemical Analogs

includes furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine), a herbicide safener. While both compounds contain furan rings , furilazole’s dichloroacetyl group and oxazolidine core contrast with the target’s nitrobenzoyl-piperazine system.

- Selectivity : The nitro group in the target compound may confer oxidative stress-inducing properties, unlike furilazole’s mode of action .

Key Research Findings

Synthetic Challenges : The target compound’s multi-heterocyclic structure requires advanced methodologies (e.g., carbamothioyl coupling), whereas simpler analogs (e.g., 95a) are accessible via standard esterification .

Solubility and Stability: The 3-nitrobenzoyl group likely reduces aqueous solubility compared to non-aromatic analogs but enhances stability under acidic conditions .

Biological Relevance : The carbamothioyl group (C=S) may improve binding to metal-containing enzymes (e.g., metalloproteases) compared to carbamoyl (C=O) derivatives .

Q & A

Q. What synthetic strategies are recommended for incorporating the carbamothioyl group into piperazine derivatives like this compound?

The carbamothioyl group can be introduced via reaction with benzoylisothiocyanate under anhydrous conditions. A general procedure involves dissolving the piperazine precursor in 1,4-dioxane or THF, followed by slow addition of benzoylisothiocyanate (or derivatives like 3-nitrobenzoyl isothiocyanate) at room temperature. Stirring overnight ensures complete reaction, with subsequent isolation via ice/water precipitation and filtration . Optimize stoichiometry to avoid side reactions from excess isothiocyanate.

Q. How can the stability of the tetrahydrofuran-2-yl methyl ester moiety be assessed during synthesis?

The ester group’s stability depends on reaction pH and temperature. Use anhydrous THF as a solvent (as in NaH-mediated reactions) to minimize hydrolysis . Monitor degradation via HPLC or TLC with a polar mobile phase (e.g., ethyl acetate/hexane). For long-term storage, keep the compound under inert gas at -20°C, as ester groups are prone to hydrolysis in humid conditions .

Q. What analytical techniques are most effective for characterizing the nitrobenzoyl and piperazinone components?

- NMR : H and C NMR can confirm the 3-nitrobenzoyl substituent (aromatic protons at δ 8.5–9.0 ppm) and the 3-oxopiperazine ring (amide carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, particularly for the carbamothioyl group (mass shift of ~75 Da from the parent structure).

- XRD : Single-crystal X-ray diffraction resolves conformational details of the piperazinone ring and carbamothioyl orientation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group on the benzoyl moiety influence the reactivity of the carbamothioyl group?

The nitro group enhances electrophilicity at the thiourea sulfur, increasing susceptibility to nucleophilic attack. This can be exploited for targeted modifications (e.g., alkylation or cyclization). Compare reactivity with non-nitro analogs using kinetic studies (UV-Vis monitoring at 280–300 nm) to quantify activation effects .

Q. What computational methods are suitable for predicting the conformational flexibility of the 3-oxopiperazin-2-yl acetate backbone?

Molecular dynamics (MD) simulations with force fields like OPLS-4 or AMBER can model ring puckering and acetate side-chain dynamics. Pair with DFT calculations (B3LYP/6-31G*) to assess energy barriers for interconversion between chair and boat conformations. Validate with experimental NOESY NMR data .

Q. How can conflicting spectroscopic data for the tetrahydrofuran ring’s stereochemistry be resolved?

Conflicting NOE correlations or coupling constants may arise from dynamic equilibria. Use variable-temperature NMR (VT-NMR) to slow ring inversion and clarify stereochemistry. Alternatively, synthesize diastereomeric derivatives (e.g., with chiral auxiliaries) and compare H NMR splitting patterns .

Q. What strategies mitigate solubility challenges during biological assays for this hydrophobic compound?

- Co-solvents : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in PBS with 0.1% Tween-80.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via dynamic light scattering) to enhance aqueous dispersion.

- Prodrugs : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility, which are cleaved in vivo .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for intermediates with trifluoromethyl groups?

Variations in melting points (e.g., ±5°C) may stem from impurities or polymorphic forms. Recrystallize intermediates from solvents like ethyl acetate/hexane (1:3) and analyze purity via HPLC (>98%). Cross-reference with DSC thermograms to identify polymorph transitions .

Q. Why do different studies report conflicting bioactivity results for structurally similar carbamothioyl derivatives?

Bioactivity discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize testing using ISO-certified cell lines (e.g., HEK293 or HeLa) and control for serum-free media effects. Perform dose-response curves (IC) with triplicate replicates to ensure reproducibility .

Methodological Recommendations

Q. What protocols optimize the coupling of 3-nitrobenzoyl chloride to the carbamothioyl intermediate?

Use Schlenk techniques under N to prevent moisture ingress. React 3-nitrobenzoyl chloride (1.1 eq) with ammonium isothiocyanate (1.0 eq) in dry 1,4-dioxane at 50°C for 2 hours. Confirm completion via IR spectroscopy (disappearance of S-H stretch at ~2550 cm) before proceeding to piperazine coupling .

Q. How to troubleshoot low yields in the final acetylation step of the tetrahydrofuran-2-yl methyl group?

Low yields may result from steric hindrance. Activate the acetate’s hydroxyl group with DCC/DMAP in dichloromethane at 0°C. Alternatively, use Mitsunobu conditions (DIAD, PPh) with THF as the solvent to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.